

# Independent Replication of MK-7145 Study

## Findings: A Comparative Guide

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### Compound of Interest

Compound Name: MK-7145

Cat. No.: B609099

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Absence of independent replication studies for the foundational preclinical data on **MK-7145** necessitates a focused review of the original findings. This guide provides a detailed comparison of the dose-dependent effects of **MK-7145** as reported in the initial preclinical studies, offering a baseline for future independent validation.

**MK-7145** is a selective, orally bioavailable inhibitor of the renal outer medullary potassium (ROMK) channel, developed as a novel diuretic for the treatment of hypertension.[1][2] The primary proof-of-concept and efficacy data for this compound were established in rodent models, specifically focusing on its diuretic, natriuretic, and antihypertensive effects. To date, publicly accessible, peer-reviewed studies describing a direct and independent replication of these initial preclinical findings are not available. This guide, therefore, summarizes and compares the key quantitative data from the original discovery and characterization of **MK-7145** to serve as a resource for researchers and drug development professionals.

## Data Presentation

The following tables summarize the quantitative data from the original publication on **MK-7145**, focusing on its effects on diuresis, natriuresis, and blood pressure in preclinical models.

### Table 1: Acute Diuresis and Natriuresis in Sprague-Dawley Rats (4-hour post-dose)

Dose (mg/kg, p.o.)	Urine Output (mL/kg)	Urinary Na <sup>+</sup> Excretion (mEq/kg)
Vehicle	3.1 ± 0.5	0.3 ± 0.1
0.3	10.2 ± 1.5	1.2 ± 0.2
1	15.8 ± 2.0	2.1 ± 0.3
3	18.5 ± 2.2	2.8 ± 0.4
10	20.1 ± 2.5	3.2 ± 0.5
*p < 0.01 vs. vehicle		

Data extracted from the "Discovery of **MK-7145**..." publication. The values represent mean ± SEM.[1]

**Table 2: Effect of MK-7145 on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR)**

Treatment	Dose (mg/kg/day, p.o.)	Change in SBP at Day 4 (mmHg)
Vehicle	-	-2 ± 2
MK-7145	1	-8 ± 3
MK-7145	3	-12 ± 3
MK-7145	10	-20 ± 4
Hydrochlorothiazide (HCTZ)	25	-12 ± 3**
p < 0.05 vs. vehicle; **p < 0.01 vs. vehicle		

Data extracted from the "Discovery of **MK-7145**..." publication. The values represent the mean change from baseline ± SEM after 4 days of once-daily oral dosing.[1][3]

## Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the original **MK-7145** publications.

## Acute Rat Diuresis/Natriuresis Model

- Animal Model: Male Sprague-Dawley rats, weighing between 200-250g, were used.[\[1\]](#)
- Acclimatization and Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had access to standard chow and water ad libitum before the experiment.
- Experimental Procedure:
  - Rats were fasted overnight with free access to water.
  - On the day of the experiment, animals were orally hydrated with 25 mL/kg of 0.9% saline.
  - One hour after hydration, rats were orally administered with either vehicle or **MK-7145** at the specified doses.
  - Immediately after dosing, animals were placed in individual metabolism cages without access to food or water.
  - Urine was collected for a period of 4 hours.
  - The total urine volume was measured, and urine samples were analyzed for sodium (Na<sup>+</sup>) and potassium (K<sup>+</sup>) concentrations using an ion-selective electrode-based analyzer.[\[1\]](#)

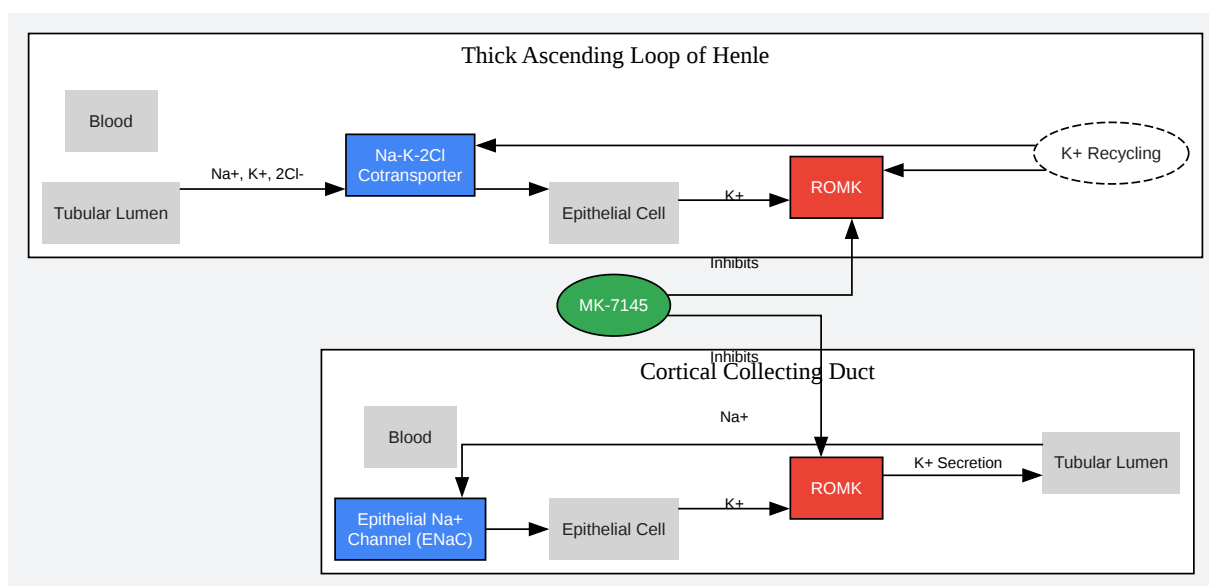
## Subchronic Blood Pressure Model in Spontaneously Hypertensive Rats (SHR)

- Animal Model: Male spontaneously hypertensive rats (SHRs) were used. These rats are a well-established model for studying essential hypertension.
- Telemetry Implantation: Prior to the study, a C40 telemetry device was surgically implanted into the abdominal aorta of each rat for continuous monitoring of blood pressure and heart rate. Animals were allowed to recover for at least one week post-surgery.

- Experimental Procedure:
  - Baseline blood pressure was recorded for 24 hours before the initiation of dosing.
  - SHRs were randomly assigned to receive either vehicle, **MK-7145** at different doses, or hydrochlorothiazide (HCTZ) as a comparator.
  - The compounds were administered once daily via oral gavage for a period of 4 days.<sup>[1]</sup>
  - Blood pressure was continuously monitored throughout the 4-day dosing period.
  - The change in systolic blood pressure (SBP) was calculated by comparing the average SBP on day 4 with the baseline SBP.<sup>[1][3]</sup>

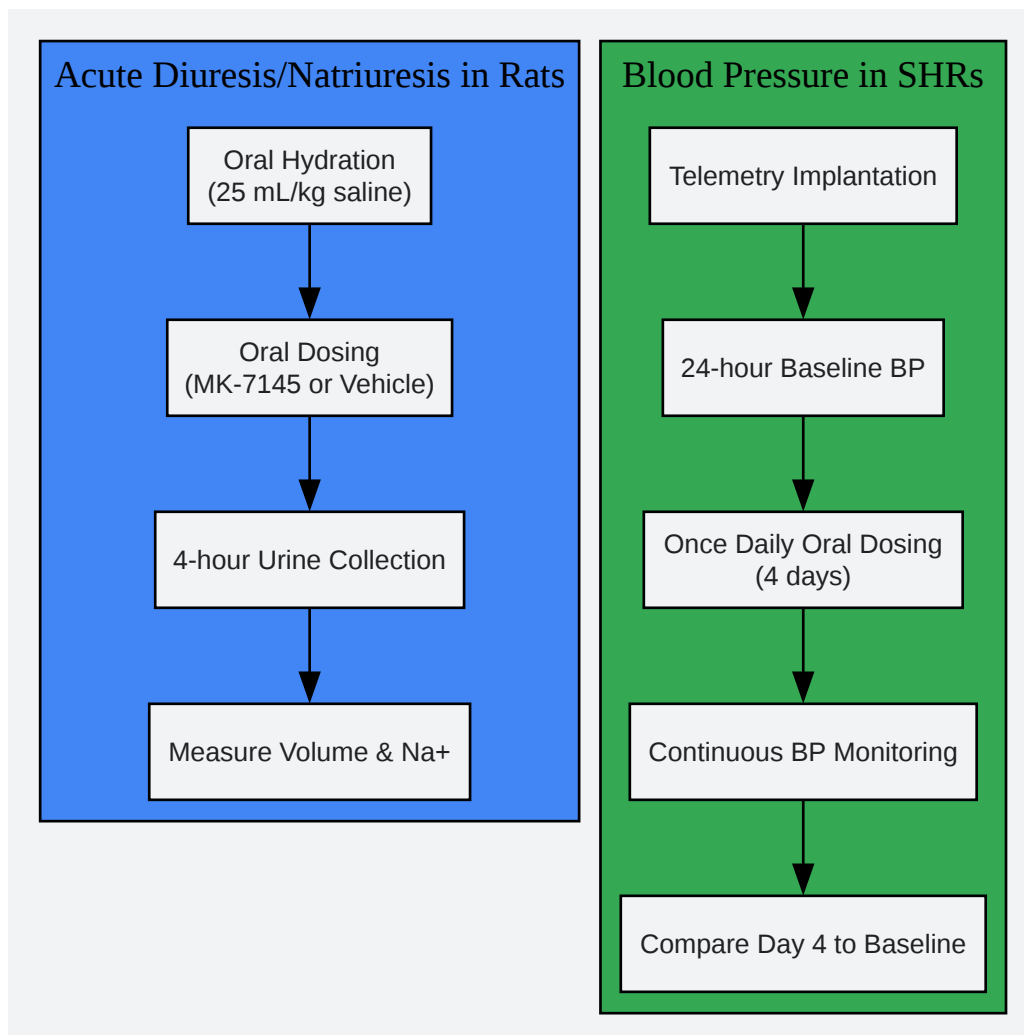
## Mandatory Visualization

The following diagrams illustrate the signaling pathway of **MK-7145** and the experimental workflows.



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Caption: Mechanism of action of **MK-7145** in the kidney nephron.



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Caption: Workflow for preclinical evaluation of **MK-7145**.

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## References

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